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Compound of Interest

Compound Name: Butanenitrile, 4-azido-3-hydroxy-

Cat. No.: B8642309

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound
4-azido-3-hydroxybutanenitrile, a versatile intermediate in organic synthesis. This document
details the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, along with the experimental protocols for its synthesis and

characterization.

Synthesis and Characterization Workflow

The synthesis of 4-azido-3-hydroxybutanenitrile is a multi-step process that begins with the
epoxidation of allyl cyanide, followed by the nucleophilic ring-opening of the resulting epoxide
with an azide source. The final product is then purified and characterized using various

spectroscopic techniques.
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Caption: Synthetic and analytical workflow for 4-azido-3-hydroxybutanenitrile.

Experimental Protocols

The synthesis of 4-azido-3-hydroxybutanenitrile is based on the procedure described by Mete,
E., Secen, H., & Sicsic, S. (2003).

Synthesis of Oxiranylacetonitrile

To a solution of allyl cyanide in a suitable solvent, meta-chloroperoxybenzoic acid (m-CPBA) is
added. The reaction mixture is subjected to ultrasonication to promote the epoxidation. The
progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion,
the reaction mixture is worked up to isolate the crude oxiranylacetonitrile.

Synthesis of 4-azido-3-hydroxybutanenitrile

The crude oxiranylacetonitrile is dissolved in a suitable solvent, and sodium azide (NaNs) is
added. The reaction mixture is stirred at room temperature, and the nucleophilic ring-opening of
the epoxide is monitored by TLC. After the reaction is complete, the mixture is worked up, and
the crude 4-azido-3-hydroxybutanenitrile is purified by column chromatography on silica gel.
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Spectral Data

Due to the limited availability of directly published spectral data for 4-azido-3-

hydroxybutanenitrile, the following tables represent expected characteristic signals based on

the known spectral properties of its functional groups and related compounds.

H NMR Spectral Data (Predicted)

Chemical Shift . . .
Multiplicity Integration Assignment

(ppm)

~4.0-4.2 m 1H H-3 (CH-OH)

~3.4-36 m 2H H-4 (CH2-Ns)

~26-2.8 m 2H H-2 (CH2-CN)

~20-3.0 brs 1H -OH

2C NMR Spectral Data (Predicted)

Chemical Shift (ppm) Assignment
~118-120 -CN

~65-70 C-3 (CH-OH)
~50-55 C-4 (CH2-Ns)
~20-25 C-2 (CH2-CN)

IR Spectral Data (Predicted)

Wavenumber (cm~?) Functional Group

~ 3400 (broad) O-H stretch

~ 2250 (sharp) C=N stretch

~ 2100 (strong, sharp) Ns stretch (azide)

~ 2850 - 3000 C-H stretch

~ 1050 - 1150 C-O stretch
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Mass_Sp_e_ciLQrmmLD_ata_(ELedmgm

Interpretation

126.05 [M]* (Molecular lon)
98.05 [M - N2J*

83.04 [M - Ns]*

69.04 [M - Ns - CH2]*

Logical Relationship of Spectroscopic Analysis

The structural elucidation of 4-azido-3-hydroxybutanenitrile relies on the combined
interpretation of data from different spectroscopic techniques.

Synthesized Compound

IR Spectroscopy NMR Spectroscopy Mass Spectrometry

Identify Functional Groups Determine C-H Framework Confirm Molecular Weight
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Final Structure Elucidation
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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